molecular formula C16H17NO3S B5548661 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5548661
M. Wt: 303.4 g/mol
InChI Key: PGZXXCFFLOZHAQ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound related to the tetrahydroisoquinoline (TIQ) family. It has been studied for various applications in the field of chemistry and pharmacology.

Synthesis Analysis

  • A high-performance liquid chromatographic method has been developed for analyzing TIQs, including derivatives like 1,2,3,4-tetrahydroisoquinoline, by derivatization with fluorescent sulfonamides (Inoue, Matsubara, & Tsuruta, 2008).
  • Visible light-promoted synthesis of heterocyclic derivatives, including sulfonylmethylisoquinoline-1,3(2H,4H)-diones, has been achieved, which can be related to the synthesis process of similar compounds (Liu, Cong, Liu, & Sun, 2016).

Molecular Structure Analysis

  • The molecular structure of compounds similar to this compound, like 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, has been confirmed based on various spectral data (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Chemical Reactions and Properties

  • Stereochemical aspects during the substitution reaction of related tetrahydroisoquinoline derivatives with amines have been studied, which can give insights into similar reactions involving this compound (Sugiura et al., 1997).

Physical Properties Analysis

  • The physical properties of such compounds are often determined using chromatographic and spectral methods as shown in the analysis of similar TIQ compounds (Inoue, Matsubara, & Tsuruta, 2008).

Chemical Properties Analysis

  • The chemical properties, especially the reactivity and stability of related compounds, can be inferred from studies like the synthesis of mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines via reactions like Pummerer reaction (Shinohara et al., 1998).

Scientific Research Applications

Analytical Applications

A study by Inoue et al. (2008) developed a highly sensitive high-performance liquid chromatographic method for the analysis of 1,2,3,4-tetrahydroisoquinolines (TIQs) in rat brains, essential for neurological research. The method involves derivatization with a fluorescent labeling reagent and has been used for the simultaneous analysis of TIQs, showcasing the compound's role in advanced analytical techniques (Inoue, Matsubara, & Tsuruta, 2008).

Chemical Synthesis

Hayun et al. (2012) reported the synthesis of a compound structurally related to 2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, indicating the relevance of such structures in chemical synthesis and the development of novel compounds. This synthesis, involving reactions with chlorosulfonic acid and ammonia gas, highlights the compound's significance in creating novel chemical entities (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Pharmacological Research

Research by Liao et al. (2018) explored the design and synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. This study emphasized the role of such compounds in medicinal chemistry, particularly in developing drugs with potential therapeutic applications (Liao et al., 2018).

Cancer Research

A study by Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This research underscores the compound's importance in developing new therapeutic agents, particularly in oncology (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-20-15-6-8-16(9-7-15)21(18,19)17-11-10-13-4-2-3-5-14(13)12-17/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZXXCFFLOZHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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